For researchers, scientists, and drug development professionals, the burgeoning field of nanomedicine offers unprecedented opportunities. Among the most promising platforms are silica nanoparticles (SNPs), lauded for their tunable size, high surface area, and capacity for drug loading.[1][2] However, the translation of these promising nanomaterials from the bench to the clinic hinges on a thorough understanding and meticulous evaluation of their biocompatibility. This guide provides an in-depth comparison of the biocompatibility profiles of non-functionalized (bare) versus functionalized silica nanoparticles, offering both theoretical insights and practical, field-proven experimental protocols.
The surface chemistry of silica nanoparticles dictates their interaction with biological systems.[3] While bare SNPs possess a surface rich in silanol groups, which can trigger undesirable interactions, surface functionalization offers a powerful strategy to modulate their biocompatibility, enhancing their safety and efficacy for biomedical applications such as drug delivery and bioimaging.[1][4][5][6] This guide will dissect the critical biocompatibility assays, providing a clear rationale for experimental choices and a framework for interpreting the resulting data.
The primary motivation for functionalizing silica nanoparticles is to mitigate the inherent reactivity of the silica surface and to impart specific biological functionalities.[4][5] Common functionalization strategies include coating with polymers like polyethylene glycol (PEG), which can reduce protein adsorption and subsequent recognition by the immune system, or attaching targeting ligands to direct the nanoparticles to specific cells or tissues.[5][7] Dual functionalization can also be employed to achieve a balance between hydrophilicity for good dispersion and hydrophobicity to protect the silica core from hydrolysis.[4]
Cytotoxicity assays are the foundational step in evaluating the biocompatibility of any nanomaterial. They provide a quantitative measure of a nanoparticle's ability to induce cell death. It's crucial to employ multiple, mechanistically distinct assays to obtain a comprehensive understanding of the cytotoxic potential, as nanoparticles can interfere with certain assay components.[8][9]
The choice of cytotoxicity assay is critical. Assays like MTT, which rely on mitochondrial dehydrogenase activity, can sometimes yield misleading results due to potential interactions between the nanoparticles and the tetrazolium salts.[8][9] Therefore, it is advisable to corroborate findings with assays based on different cellular processes, such as membrane integrity (LDH assay) or ATP content (CellTiter-Glo®). Comparing results across multiple assays provides a more robust and trustworthy assessment of cytotoxicity.
For intravenously administered nanoparticles, assessing their interaction with blood components is paramount. Hemocompatibility testing evaluates the potential of nanoparticles to cause red blood cell lysis (hemolysis), activate the coagulation cascade, and induce platelet aggregation.[13][14] The international standard ISO 10993-4 provides a framework for these assessments.[15]
A multi-pronged approach to hemocompatibility is essential. Hemolysis assays directly measure the lytic effect on red blood cells. Coagulation assays, such as aPTT and PT, assess the impact on the intrinsic and extrinsic coagulation pathways, respectively. Platelet aggregation studies are crucial as nanoparticle-induced aggregation can lead to thrombosis.
According to ISO 10993-4, a hemolysis rate below 5% is generally considered non-hemolytic.[16]
The interaction of nanoparticles with the immune system is a critical aspect of biocompatibility. Nanoparticles can activate the complement system, be taken up by phagocytic cells, and induce inflammatory responses.[10][13][14]
Assessing the immunological response requires a multi-faceted approach. Complement activation assays are important as this system is a first line of defense against foreign materials.[17] Cytokine production assays, such as ELISA for TNF-α and IL-1β, provide a measure of the pro-inflammatory potential of the nanoparticles.[18] The NLRP3 inflammasome activation is a key pathway for nanoparticle-induced inflammation.[19][20]
Upon introduction into a biological fluid, nanoparticles are immediately coated with a layer of proteins, known as the "protein corona".[21][22][23] This protein corona, rather than the pristine nanoparticle surface, is what the biological system "sees".[24] The composition of the protein corona is dynamic and depends on the physicochemical properties of the nanoparticle surface.[24]
Functionalization plays a pivotal role in determining the composition of the protein corona. For instance, PEGylation is known to reduce the overall amount of protein adsorption and selectively enrich for certain apolipoproteins, which can influence the in vivo fate of the nanoparticles.[23] In contrast, charged, non-functionalized surfaces may adsorb a wider range of proteins, including opsonins that mark the nanoparticles for clearance by the immune system. Understanding the protein corona is therefore essential for predicting the in vivo behavior and biocompatibility of silica nanoparticles.
The biocompatibility of silica nanoparticles is not an intrinsic property but is critically dependent on their surface chemistry. This guide has outlined the key experimental approaches for a comprehensive assessment of the biocompatibility of functionalized versus non-functionalized silica nanoparticles. The provided protocols and comparative data underscore the significant improvements in biocompatibility that can be achieved through judicious surface modification. For drug development professionals and researchers, a thorough and mechanistically informed biocompatibility assessment is a non-negotiable step in the successful clinical translation of silica nanoparticle-based technologies.
-
Liberman, A., Mendez, N., Trogler, W. C., & Kummel, A. C. (2014). Synthesis and surface functionalization of silica nanoparticles for nanomedicine. Surface Science Reports, 69(2-3), 132-158. [Link]
-
Napierska, D., Thomassen, L. C., Lison, D., Martens, J. A., & Hoet, P. H. (2010). Comparison of different cytotoxicity assays for in vitro evaluation of mesoporous silica nanoparticles. Toxicology in Vitro, 24(1), 323-329. [Link]
-
Crist, R. M., Grossman, J. H., Patri, A. K., Stern, S. T., Dobrovolskaia, M. A., & McNeil, S. E. (2024). Immunological properties of silica nanoparticles: a structure-activity relationship study. Nanotoxicology, 18(8), 1083-1100. [Link]
-
Napierska, D., Thomassen, L. C., Rabolli, V., Lison, D., Gonzalez, L., Kirsch-Volders, M., ... & Hoet, P. H. (2012). The toxicity of silica nanoparticles to the immune system. Particle and fibre toxicology, 9(1), 1-15. [Link]
-
Pinals, R. L., Liu, Y., Li, H., & Han, A. (2017). The protein corona enhances biocompatibility and uptake of Janus particles. ACS applied materials & interfaces, 9(37), 31681-31690. [Link]
-
Cardoso, M. B., de Souza, P. F., & da Silva, J. A. F. (2014). Functionalized Silica Nanoparticles As an Alternative Platform for Targeted Drug-Delivery of Water Insoluble Drugs. Langmuir, 30(43), 12899-12907. [Link]
-
Knoblich, K., Horst, D., Engler, T., Schädlich, A., Standfest, B., Wagner, S., ... & Gießl, A. (2023). Immunogenicity of a silica nanoparticle-based SARS-CoV-2 vaccine in mice. Vaccine, 41(41), 5966-5977. [Link]
-
Knoblich, K., Horst, D., Engler, T., Schädlich, A., Standfest, B., Wagner, S., ... & Gießl, A. (2023). Immunogenicity of a silica nanoparticle-based SARS-CoV-2 vaccine in mice. Vaccine, 41(41), 5966-5977. [Link]
-
Wang, L., Hartel, N., Ren, K., Graham, N. A., & Malmstadt, N. (2019). Effect of protein corona on nanoparticle-plasma membrane and nanoparticle-biomimetic membrane interactions. Environmental Science: Nano, 6(3), 814-822. [Link]
-
Crist, R. M., Grossman, J. H., Patri, A. K., Stern, S. T., Dobrovolskaia, M. A., & McNeil, S. E. (2024). Immunological Properties of Silica Nanoparticles: A Structure-Activity Relationship Study. Nanotoxicology, 1-18. [Link]
-
Singh, P., & Srivastava, S. (2014). Silica nanoparticles: synthesis and functionalization for drug delivery application. Journal of Nanomedicine & Nanotechnology, 5(5), 1-3. [Link]
-
Croissant, J. G., Fatieiev, Y., & Khashab, N. M. (2017). Advances in Mesoporous Silica and Hybrid Nanoparticles for Drug Delivery: Synthesis, Functionalization, and Biomedical Applications. Advanced Healthcare Materials, 6(12), 1601338. [Link]
-
Murugadoss, S., Brassinne, F., Sebaihi, N., Van den Brûle, S., Lison, D., & van der Bruggen, B. (2017). In Vivo Toxicity of Intravenously Administered Silica and Silicon Nanoparticles. Nanomaterials, 7(11), 365. [Link]
-
Unknown. (2023). In vitro hemocompatibility testing of biomaterials according to the ISO 10993-4. Journal of Materials Science: Materials in Medicine, 34(8), 1-15. [Link]
-
Shang, L., Nienhaus, G. U., & Nienhaus, K. (2014). Effect of the protein corona on nanoparticles for modulating cytotoxicity and immunotoxicity. Journal of Nanobiotechnology, 12(1), 1-13. [Link]
-
Bhavsar, D. B., Patel, V. V., & Sawant, K. K. (2016). Systemic investigation of in vitro and in vivo safety, toxicity and degradation of mesoporous silica nanoparticles synthesized using commercial sodium silicate. RSC advances, 6(75), 71147-71160. [Link]
-
Rahman, I. A., & Padavettan, V. (2012). Synthesis and Characterization of Silica Nanoparticles. Journal of Nanoscience and Nanotechnology, 12(7), 5894-5899. [Link]
-
Chan, W. T., Liu, C. C., Chiang Chiau, J. S., Tsai, S. T., Liang, C. K., Cheng, M. L., ... & Hou, S. Y. (2017). In vivo toxicologic study of larger silica nanoparticles in mice. International Journal of Nanomedicine, 12, 3421. [Link]
-
Shang, L., Nienhaus, G. U., & Nienhaus, K. (2014). Nanoparticle–protein corona complexes govern the biological fates and functions of nanoparticles. Journal of Materials Chemistry B, 2(27), 4155-4166. [Link]
-
Yang, W., Liu, Y., Zhang, F., & Li, Y. (2014). In vitro cytotoxicity and induction of apoptosis by silica nanoparticles in human HepG2 hepatoma cells. International journal of nanomedicine, 9, 4787. [Link]
-
Rahman, M. A., & Al-Ghamdi, A. A. (2022). Structural, Optical, and Morphological Characterization of Silica Nanoparticles Prepared by Sol-Gel Process. Journal of Ovonic Research, 18(6), 613-622. [Link]
-
Li, Y., Liu, T., & Jing, P. (2022). Applications and Biocompatibility of Mesoporous Silica Nanocarriers in the Field of Medicine. Frontiers in Chemistry, 10, 848981. [Link]
-
Liberman, A., Mendez, N., Trogler, W. C., & Kummel, A. C. (2014). Synthesis and surface functionalization of silica nanoparticles for nanomedicine. Surface Science Reports, 69(2-3), 132-158. [Link]
-
Adiseshaiah, P. P., Crist, R. M., & McNeil, S. E. (2017). Assessing NLRP3 Inflammasome Activation by Nanoparticles. In Methods in molecular biology (Vol. 1682, pp. 135-144). [Link]
-
Chan, W. T., Liu, C. C., Chiang Chiau, J. S., Tsai, S. T., Liang, C. K., Cheng, M. L., ... & Hou, S. Y. (2017). In vivo toxicologic study of larger silica nanoparticles in mice. International journal of nanomedicine, 12, 3421-3432. [Link]
-
Predoi, D., Rădiţoiu, V., Rădiţoiu, A., & Ficai, A. (2021). Preparation and Characterization of Silica Nanoparticles and of Silica-Gentamicin Nanostructured Solution Obtained by Microwave-Assisted Synthesis. Materials, 14(8), 2028. [Link]
-
Lison, D., Lardot, C., Huaux, F., Zanetti, G., & Fubini, B. (2009). Nominal and Effective Dosimetry of Silica Nanoparticles in Cytotoxicity Assays. Toxicological Sciences, 109(1), 157-162. [Link]
-
S, M., K, S., & P, S. (2021). Impact of Protein Corona on the Biological Identity of Nanomedicine: Understanding the Fate of Nanomaterials in the Biological Milieu. Journal of controlled release : official journal of the Controlled Release Society, 338, 843-861. [Link]
-
Napierska, D., Thomassen, L. C., Lison, D., Martens, J. A., & Hoet, P. H. (2010). Comparison of different cytotoxicity assays for in vitro evaluation of mesoporous silica nanoparticles. Toxicology in vitro : an international journal published in association with BIBRA, 24(1), 323-329. [Link]
-
Lison, D., Lardot, C., Huaux, F., Zanetti, G., & Fubini, B. (2009). Nominal and Effective Dosimetry of Silica Nanoparticles in Cytotoxicity Assays. Toxicological sciences : an official journal of the Society of Toxicology, 109(1), 157-162. [Link]
-
Singh, P., & Srivastava, S. (2019). Nanosilica: Recent Progress in Synthesis, Functionalization, Biocompatibility, and Biomedical Applications. ACS Biomaterials Science & Engineering, 5(10), 4882-4898. [Link]
-
Wang, Y., Zhang, Y., Wang, Z., Zhang, X., & Zhang, H. (2023). Synthesis and Characterization of Mesoporous Silica Nanoparticles Loaded with P-Cymene against Rice Bacterial Blight. Molecules, 28(14), 5406. [Link]
-
Feliu, N., Walter, F. R., Montanari, M., & Parak, W. J. (2021). Nanoparticle-induced inflammation and fibrosis in ex vivo murine precision-cut liver slices and effects of nanoparticle exposure conditions. Archives of toxicology, 95(2), 623-637. [Link]
-
Unknown. (2023). Chapter 7 Strategies for Enhancing Biocompatibility of Nanoparticles. Materials Research Forum LLC. [Link]
-
Unknown. (2022). Hemocompatibility of biogenic phosphorus nano-agromaterials at environmentally relevant and supra-environmental concentrations for occupational exposure. RSC Publishing. [Link]
-
El-Fiqi, A., & Kim, H. W. (2021). Mesoporous silica nanoparticles prepared by different methods for biomedical applications: Comparative study. Journal of the American Ceramic Society, 104(10), 5035-5049. [Link]
-
Garrido-Cano, I., Garcia-Verdugo, E., & Costero, A. M. (2021). Biocompatibility and internalization assessment of bare and functionalised mesoporous silica nanoparticles. Materials, 14(16), 4683. [Link]
-
Follmann, H. D. M., Naves, A. F., Araujo, A. C. S., & de Souza, A. R. (2021). Biological Applications of Silica-Based Nanoparticles. Materials, 14(21), 6331. [Link]
-
Unknown. (2023). Nanomaterials in Medical Devices: Important Biocompatibility Considerations. NAMSA. [Link]
-
Zhang, Y., Wang, F., & Li, M. (2024). A Review of Current Developments in Functionalized Mesoporous Silica Nanoparticles: From Synthesis to Biosensing Applications. Molecules, 29(23), 5123. [Link]
-
Singh, P., & Srivastava, S. (2021). Silica nanoparticles: synthesis, functionalization, properties, and their biomedical applications. SN Applied Sciences, 3(1), 1-24. [Link]
-
Unknown. (2020). Assessing Nanoparticles for Biocompatibility. Medical Product Outsourcing. [Link]
-
Xia, T., Kovochich, M., Liong, M., Mädler, L., Gilbert, B., Shi, H., ... & Nel, A. E. (2008). Metal Oxide Nanoparticles Induce Unique Inflammatory Footprints in the Lung. ACS nano, 2(10), 2121-2134. [Link]
-
Unknown. (1998). A Practical Guide to ISO 10993-4: Hemocompatibility. Medical Device and Diagnostic Industry. [Link]
-
P, S., M, K., & S, P. (2022). In vitro evaluation of iron oxide nanoparticle-induced thromboinflammatory response using a combined human whole blood and endothelial cell model. Frontiers in immunology, 13, 966497. [Link]
-
Unknown. (n.d.). NanoCare: Silver nanoparticles. eXcorLab GmbH. [Link]
-
Zhang, X., Wang, Y., & Li, C. (2022). Diverse Pathways of Engineered Nanoparticle-Induced NLRP3 Inflammasome Activation. International Journal of Molecular Sciences, 23(19), 11598. [Link]
-
Dobrovolskaia, M. A., & McNeil, S. E. (2007). Preclinical Studies To Understand Nanoparticle Interaction with the Immune System and Its Potential Effects on Nanoparticle Biodistribution. Molecular Pharmaceutics, 4(4), 491-501. [Link]
-
Pillay, V. (2020). Biocompatibility of Biomaterials for Nanoencapsulation: Current Approaches. Polymers, 12(9), 1936. [Link]